molecular formula C10H19N3O5 B2676414 ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate CAS No. 112550-61-5

ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate

Cat. No.: B2676414
CAS No.: 112550-61-5
M. Wt: 261.278
InChI Key: GGWOXYFHEXGDTM-UHFFFAOYSA-N
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Description

Ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate is a chemical compound with the CAS Registry Number 112550-61-5 . Its molecular formula is C 10 H 19 N 3 O 5 , and it has a molecular weight of 261.28 g/mol . This structure incorporates a tert-butoxycarbonyl (Boc) protecting group, a common feature in organic synthesis and peptide chemistry. The Boc group is widely used to protect amines, allowing for selective reactions at other sites in a molecule without interference. While the specific research applications and biological mechanisms of action for this particular compound are not detailed in the available sources, compounds with similar protected hydrazine and glycine motifs are often utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for specific application data and purity specifications.

Properties

IUPAC Name

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c1-5-17-7(14)6-11-8(15)12-13-9(16)18-10(2,3)4/h5-6H2,1-4H3,(H,13,16)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWOXYFHEXGDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butoxycarbonyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate involves the protection of amine groups through the formation of a Boc-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Boc-Protected Acetates

Ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate
  • Structure : Replaces the hydrazinecarbonyl group with a benzyl-protected amine.
  • Synthesis: Achieved via Boc protection of ethyl 2-(benzylamino)acetate using di-tert-butyl dicarbonate, yielding 92% .
  • Key Differences: Lipophilicity: The benzyl group increases aromaticity, enhancing lipophilicity compared to the hydrazine derivative, which may improve membrane permeability in biological systems .
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride
  • Structure: Features an additional ethylamino group and exists as a hydrochloride salt.
  • Key Differences: Solubility: The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations . Bioactivity: Protonation of the amino group may enhance interactions with negatively charged biological targets.

Ester Substitution: Ethyl vs. Methyl

  • Ethyl Esters (e.g., target compound):
    • Hydrolysis Rate : Slower than methyl esters due to steric hindrance, prolonging stability in physiological conditions .
  • Methyl Esters (e.g., methyl 2-(tert-butoxycarbonyl)acetate):
    • Synthetic Utility : Faster hydrolysis facilitates deprotection steps but may reduce in vivo stability .

Substituent Impact on Physicochemical Properties

Compound Name Molecular Weight Key Substituent Yield (%) Notable Properties
Ethyl 2-({N'-[(Boc)]hydrazinecarbonyl}amino)acetate 218.25 Hydrazinecarbonyl 70 Chelation potential, moderate lipophilicity
Ethyl 2-(benzyl(Boc)amino)acetate ~307.36* Benzyl 92 High lipophilicity, aromatic π-system
Methyl 2-(tert-butoxycarbonyl)acetate ~189.20* Methyl ester N/A Faster hydrolysis, lower steric bulk
Ethyl 2-((Boc-amino)ethyl)amino)acetate HCl ~294.78* Ethylamino hydrochloride N/A Enhanced aqueous solubility

*Calculated based on molecular formula.

Research Findings and Implications

  • Synthetic Efficiency : Benzyl-substituted analogs show higher yields (92%) compared to hydrazine derivatives (70%), likely due to reduced side reactions .
  • Stability : Boc protection in all compounds ensures amine/hydrazine stability under basic conditions but requires acidic conditions for deprotection.
  • Biological Relevance : While the target compound is implicated in bacterial enzyme inhibition , analogs with enhanced solubility (e.g., hydrochloride salts) or lipophilicity (e.g., benzyl derivatives) warrant further pharmacological evaluation.

Biological Activity

Ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate, known by its CAS number 112550-61-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₉N₃O₅
  • Molecular Weight : 261.28 g/mol
  • Structure : The compound features a hydrazine moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound can be attributed to its structural components, particularly the hydrazine group. Hydrazines are known to interact with biological macromolecules and can influence several biochemical pathways:

  • Antioxidant Activity : Compounds with hydrazine groups have been reported to exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that hydrazine derivatives can exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

A study investigating the antimicrobial properties of hydrazine derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Anticancer Potential

Research has indicated that hydrazine derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to activate caspase pathways leading to programmed cell death in various cancer cell lines. This mechanism is crucial for developing new anticancer agents.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in human cancer cell lines at micromolar concentrations.
    Cell LineIC50 (µM)
    HeLa15
    MCF-722
    A54918
  • In Vivo Studies : Animal models treated with similar hydrazine compounds showed reduced tumor sizes compared to controls, indicating potential efficacy in cancer treatment.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate formation. A related analog, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate, was prepared by reacting ethyl 2-(benzylamino)acetate with di-tert-butyl dicarbonate in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature (RT) with a 92% yield. Key parameters include anhydrous conditions, stoichiometric base addition, and monitoring via TLC/NMR. Optimizing equivalents of di-tert-butyl dicarbonate (1.1–1.2 equiv) and extended stirring (overnight) ensures completion .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Characteristic peaks include the tert-butyl group (δ ~1.43 ppm, singlet) and ethyl ester protons (δ ~1.24 ppm, triplet for CH₃; δ ~4.16 ppm, quartet for CH₂).
  • Purity : HPLC (≥95% purity, as reported for structurally similar compounds) and elemental analysis (C, H, N) validate composition.
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺ or [M+Na]⁺) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : The compound may cause skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a sealed container at room temperature, away from acids or oxidizers .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR) during characterization?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted starting materials) or solvent effects. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. For NMR, use deuterated solvents matching reaction conditions (e.g., CDCl₃ for non-polar intermediates). Computational modeling (DFT for NMR chemical shifts) or comparison with analogs (e.g., tert-butyl carbamate derivatives) resolves ambiguities .

Q. What are the applications of this compound in peptide and hydrazide-based drug design?

  • Methodological Answer :

  • Boc Protection : The tert-butoxycarbonyl (Boc) group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA).
  • Hydrazide Linkers : The hydrazinecarbonyl moiety facilitates conjugation (e.g., antibody-drug conjugates) or serves as a precursor for heterocycles (e.g., triazoles via CuAAC click chemistry).
  • Ester Functionalization : Hydrolysis to carboxylic acids or aminolysis to amides allows further derivatization for prodrug strategies .

Q. What strategies improve the stability and shelf-life of this compound under varying storage conditions?

  • Methodological Answer :

  • Storage : Keep in anhydrous conditions (desiccator with silica gel) under inert gas (N₂/Ar) to prevent hydrolysis.
  • Temperature : Room temperature is suitable; avoid freezing (risk of ester degradation) or prolonged exposure to >30°C.
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) at 0.1–1% w/w to mitigate oxidation. Lyophilization extends shelf-life for long-term storage (≥2 years) .

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